Zolantidine dimaleate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐酸左兰替丁是一种强效、选择性且能穿透血脑屏障的组胺H2受体拮抗剂。它以能够穿过血脑屏障并发挥中枢作用而闻名。 该化合物主要用于科学研究,以研究组胺H2受体在各种生理和病理过程中的作用 .

准备方法

合成路线和反应条件

盐酸左兰替丁的合成涉及多个步骤,从制备核心苯并噻唑结构开始。关键步骤包括:

苯并噻唑核心形成: 苯并噻唑核心通过在酸性条件下使2-氨基苯硫酚与合适的醛或酮反应合成。

哌啶基甲基的连接: 哌啶基甲基通过使用哌啶和合适的烷基化试剂进行亲核取代反应引入。

马来酸盐的形成: 最后一步是在合适的溶剂中使左兰替丁的游离碱与马来酸反应,形成马来酸盐

工业生产方法

盐酸左兰替丁的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以确保高产率和纯度。关键考虑因素包括:

反应温度和时间: 控制以最大限度地提高产率并最小化副产物。

纯化: 使用重结晶和色谱等技术来纯化最终产物。

化学反应分析

反应类型

盐酸左兰替丁会发生各种化学反应,包括:

氧化: 在强氧化条件下可以被氧化,导致形成亚砜或砜。

还原: 还原反应可以将苯并噻唑环转化为二氢苯并噻唑衍生物。

取代: 亲核取代反应可在哌啶基甲基上发生

常用试剂和条件

氧化: 过氧化氢或间氯过氧苯甲酸等试剂。

还原: 氢化铝锂或硼氢化钠等试剂。

取代: 甲基碘或乙基溴等烷基化试剂

主要产品

氧化产物: 亚砜和砜。

还原产物: 二氢苯并噻唑衍生物。

取代产物: 哌啶基甲基上的烷基化衍生物

科学研究应用

Neuroscience

Mechanism of Action:

Zolantidine dimaleate is notable for its ability to penetrate the blood-brain barrier, making it effective in studying central nervous system functions related to histamine signaling. It acts as a competitive inhibitor of histamine at H2 receptors, which are implicated in various neurophysiological processes.

Case Study:

In a study examining the effects of zolantidine on brain histamine dynamics, researchers found that while zolantidine inhibited histamine methyltransferase in vitro, it did not significantly alter brain histamine levels or turnover in vivo at higher doses (0.1 to 100 mg/kg) . This suggests that its role may be more complex than initially thought and warrants further investigation into its neuropharmacological effects.

Pain Research

Antinociceptive Effects:

Zolantidine has been shown to induce antinociception, reducing sensitivity to painful stimuli. This property positions it as a valuable tool for exploring pain mechanisms and developing analgesic therapies.

Experimental Findings:

In animal models, zolantidine administration (0.03-1.6 µmol/kg) resulted in significant inhibition of morphine-induced antinociception in tail-flick and hot-plate tests without affecting baseline responses . This indicates its potential utility in pain management strategies that involve histamine modulation.

Genetic Toxicology

Genotoxicity Studies:

this compound has been employed in high-throughput assays to assess DNA damage responses and cell viability. Its role in identifying potential genotoxic agents is critical for safety assessments in pharmaceutical development.

Results Overview:

In vitro studies have demonstrated that zolantidine can induce DNA damage and apoptosis in certain cellular contexts, suggesting a need for careful evaluation of its safety profile when used therapeutically .

Cardiac Research

Effects on Cardiac Function:

Research has indicated that zolantidine affects cardiac function through its antagonistic action on H2 receptors, which are involved in cardiac physiology.

Experimental Insights:

Studies measuring cardiac responses to zolantidine administration have shown variable effects depending on the experimental setup. For instance, the compound's influence on heart rate and contractility has been documented, highlighting its relevance in cardiovascular pharmacology .

Gastroenterology

Gastric Acid Secretion:

this compound is primarily recognized for its role in inhibiting gastric acid secretion via H2 receptor blockade. This application is particularly relevant for understanding conditions like peptic ulcers and gastroesophageal reflux disease.

Clinical Implications:

The compound's effectiveness in reducing gastric acid secretion has been well-documented, making it a significant subject of study for developing therapeutic interventions targeting gastrointestinal disorders .

Summary Table of Applications

作用机制

盐酸左兰替丁通过选择性结合组胺H2受体发挥作用,组胺H2受体是G蛋白偶联受体。结合后,它抑制组胺的作用,导致环AMP水平下降,继而减少胃酸分泌。 该化合物能够穿过血脑屏障,使其能够调节中枢组胺H2受体,从而影响各种神经过程 .

相似化合物的比较

类似化合物

西咪替丁: 另一种组胺H2受体拮抗剂,但效力较低,血脑屏障穿透性较差。

雷尼替丁: 与左兰替丁类似,但药代动力学特性不同。

法莫替丁: 一种更有效的H2受体拮抗剂,但中枢作用有限

独特之处

盐酸左兰替丁以其高效力、选择性和穿透血脑屏障的能力而脱颖而出。 这使其成为研究中枢组胺H2受体及其在各种生理和病理状况中的作用的宝贵工具 .

属性

CAS 编号 |

104076-39-3 |

|---|---|

分子式 |

C26H31N3O5S |

分子量 |

497.6 g/mol |

IUPAC 名称 |

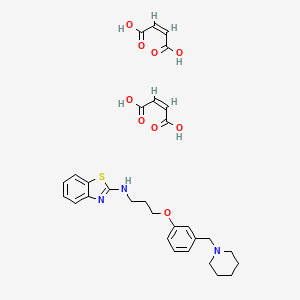

(Z)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C22H27N3OS.C4H4O4/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22;5-3(6)1-2-4(7)8/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI 键 |

ZKHYAKSUYKITHP-BTJKTKAUSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

手性 SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=C\C(=O)O)\C(=O)O |

规范 SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

104076-39-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Zolantidine dimaleate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。